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Benzyl 2-Hydroxy-6-

Methoxybenzoate

Cat. No.: B13916009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a plausible synthetic route for Benzyl 2-Hydroxy-6-Methoxybenzoate. Due to the limited

availability of direct experimental data in public databases, this guide combines theoretical

predictions and established chemical principles to serve as a valuable resource for

researchers. The document includes predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) data, a plausible mass spectrometry fragmentation pattern, and a detailed

experimental protocol for its synthesis.

Chemical Structure and Properties
IUPAC Name: Benzyl 2-Hydroxy-6-Methoxybenzoate

Molecular Formula: C₁₅H₁₄O₄[1]

Molecular Weight: 258.27 g/mol [1]

Canonical SMILES: COC1=CC=CC(C(=O)OCC2=CC=CC=C2)=C1O

InChIKey: CGNJMCLXIMWKDY-UHFFFAOYSA-N[1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Benzyl 2-Hydroxy-6-
Methoxybenzoate. These predictions are based on established principles of spectroscopy and

analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.5 - 11.5 Singlet 1H Ar-OH

~7.30 - 7.50 Multiplet 5H Ar-H (Benzyl group)

~7.25 Triplet 1H Ar-H (Position 4)

~6.40 Doublet 1H Ar-H (Position 3)

~6.35 Doublet 1H Ar-H (Position 5)

~5.40 Singlet 2H CH₂-Ph

~3.85 Singlet 3H O-CH₃

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (δ, ppm) Assignment

~170.0 C=O (Ester)

~162.0 C-OH (Position 2)

~159.0 C-OCH₃ (Position 6)

~136.0 Quaternary C (Benzyl group)

~134.0 C-H (Position 4)

~128.8 C-H (Benzyl group, ortho)

~128.5 C-H (Benzyl group, para)

~128.2 C-H (Benzyl group, meta)

~110.0 Quaternary C (Position 1)

~101.0 C-H (Position 5)

~98.0 C-H (Position 3)

~67.0 CH₂-Ph

~56.0 O-CH₃

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3500 Broad, Medium O-H stretch (phenolic)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (aliphatic)

~1680 Strong
C=O stretch (ester,

intramolecular H-bonding)

1580 - 1600 Medium-Strong C=C stretch (aromatic ring)

1250 - 1300 Strong C-O stretch (ester)

1050 - 1150 Strong C-O stretch (ether)
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Mass Spectrometry (Predicted)
Molecular Ion (M⁺): m/z = 258.0892 (calculated for C₁₅H₁₄O₄)

Major Fragmentation Pathways:

Loss of the benzyl group ([M-C₇H₇]⁺) leading to a peak at m/z = 167.

Formation of the benzyl cation ([C₇H₇]⁺) leading to a prominent peak at m/z = 91.

Decarboxylation of the acid fragment.

Proposed Synthesis Protocol
The synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate can be achieved via the

esterification of 2-Hydroxy-6-methoxybenzoic acid with benzyl bromide. This method is a

standard procedure for the preparation of benzyl esters.

Materials and Reagents
2-Hydroxy-6-methoxybenzoic acid

Benzyl bromide

Potassium carbonate (K₂CO₃)

Acetone (anhydrous)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard glassware for organic synthesis
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Experimental Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-Hydroxy-6-methoxybenzoic acid (1.0 equivalent) in anhydrous

acetone.

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The mixture will

become a suspension.

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1

equivalents) dropwise at room temperature.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Concentrate the filtrate using a rotary evaporator.

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated

sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: The crude Benzyl 2-Hydroxy-6-Methoxybenzoate can be purified by column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate

in hexane).

Visualization of Methodologies
Synthetic Workflow
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Synthetic Workflow for Benzyl 2-Hydroxy-6-Methoxybenzoate

2-Hydroxy-6-methoxybenzoic acid +
Benzyl bromide +
K₂CO₃ in Acetone

Reflux (4-6 hours)

Filtration and Concentration

Dissolution in CH₂Cl₂
Wash with NaHCO₃ and Brine

Drying over MgSO₄

and Concentration

Column Chromatography

Pure Benzyl 2-Hydroxy-6-Methoxybenzoate

Click to download full resolution via product page

Caption: Synthetic workflow for Benzyl 2-Hydroxy-6-Methoxybenzoate.
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Spectroscopic Analysis Logic

Logical Flow of Spectroscopic Data Analysis

Structural Information

Spectroscopic Techniques

Data Interpretation

Benzyl 2-Hydroxy-6-Methoxybenzoate
(C₁₅H₁₄O₄)

¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry

Proton environment,
coupling constants

Carbon skeleton,
functional groups

Functional groups
(O-H, C=O, C-O)

Molecular weight,
fragmentation pattern

Structural Confirmation

Click to download full resolution via product page

Caption: Logical flow of spectroscopic data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b13916009#spectroscopic-data-of-
benzyl-2-hydroxy-6-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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